5-Methyl-3-(2-thiazolyl)isoxazole-4-carboxylic Acid
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Overview
Description
5-Methyl-3-(2-thiazolyl)isoxazole-4-carboxylic Acid is a heterocyclic compound that features both isoxazole and thiazole rings. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-(2-thiazolyl)isoxazole-4-carboxylic Acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of α,β-unsaturated carbonyl compounds with N-hydroxyl-4-toluenesulfonamide under mild conditions to yield isoxazole derivatives . Another method involves the use of tert-butyl nitrite or isoamyl nitrite to enable an efficient, one-pot synthesis from substituted aldoximes and alkynes .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-3-(2-thiazolyl)isoxazole-4-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: The compound can participate in substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
5-Methyl-3-(2-thiazolyl)isoxazole-4-carboxylic Acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Methyl-3-(2-thiazolyl)isoxazole-4-carboxylic Acid involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
5-Methylisoxazole-3-carboxylic Acid: This compound shares the isoxazole ring but lacks the thiazole moiety.
5-Amino-3-methyl-Isoxazole-4-carboxylic Acid: This compound features an amino group instead of the thiazole ring.
Uniqueness
5-Methyl-3-(2-thiazolyl)isoxazole-4-carboxylic Acid is unique due to the presence of both isoxazole and thiazole rings, which impart distinct chemical and biological properties
Properties
Molecular Formula |
C8H6N2O3S |
---|---|
Molecular Weight |
210.21 g/mol |
IUPAC Name |
5-methyl-3-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C8H6N2O3S/c1-4-5(8(11)12)6(10-13-4)7-9-2-3-14-7/h2-3H,1H3,(H,11,12) |
InChI Key |
VLBURCBHVPGLHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=NC=CS2)C(=O)O |
Origin of Product |
United States |
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